Cas no 338423-86-2 ((3-([(4-BROMOPHENYL)SULFONYL]METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONE)
(3-([(4-BROMOPHENYL)SULFONYL]METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONE Chemical and Physical Properties
Names and Identifiers
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- (3-([(4-BROMOPHENYL)SULFONYL]METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONE
- 2-benzoyl-3-[(4-bromobenzenesulfonyl)methyl]-1-benzofuran
- (3-{[(4-bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
- [3-[(4-bromophenyl)sulfonylmethyl]-1-benzofuran-2-yl]-phenylmethanone
- Oprea1_436032
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- Inchi: 1S/C22H15BrO4S/c23-16-10-12-17(13-11-16)28(25,26)14-19-18-8-4-5-9-20(18)27-22(19)21(24)15-6-2-1-3-7-15/h1-13H,14H2
- InChI Key: CZSKQKWDQAOQTL-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)S(CC1=C(C(C2C=CC=CC=2)=O)OC2C=CC=CC1=2)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 644
- XLogP3: 5.4
- Topological Polar Surface Area: 72.7
(3-([(4-BROMOPHENYL)SULFONYL]METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 4J-508S-1MG |
(3-{[(4-bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone |
338423-86-2 | >90% | 1mg |
£28.00 | 2025-02-08 | |
| Key Organics Ltd | 4J-508S-5MG |
(3-{[(4-bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone |
338423-86-2 | >90% | 5mg |
£35.00 | 2025-02-08 | |
| Key Organics Ltd | 4J-508S-10MG |
(3-{[(4-bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone |
338423-86-2 | >90% | 10mg |
£48.00 | 2025-02-08 | |
| Key Organics Ltd | 4J-508S-50MG |
(3-{[(4-bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone |
338423-86-2 | >90% | 50mg |
£77.00 | 2025-02-08 | |
| Key Organics Ltd | 4J-508S-100MG |
(3-{[(4-bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone |
338423-86-2 | >90% | 100mg |
£110.00 | 2025-02-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00885470-1g |
2-Benzoyl-3-[(4-bromobenzenesulfonyl)methyl]-1-benzofuran |
338423-86-2 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
| Ambeed | A913626-1g |
2-Benzoyl-3-[(4-bromobenzenesulfonyl)methyl]-1-benzofuran |
338423-86-2 | 90% | 1g |
$350.0 | 2024-04-19 |
(3-([(4-BROMOPHENYL)SULFONYL]METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONE Suppliers
(3-([(4-BROMOPHENYL)SULFONYL]METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONE Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on (3-([(4-BROMOPHENYL)SULFONYL]METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONE
Comprehensive Analysis of CAS No. 338423-86-2 and Its Key Compound: (3-([(4-Bromophenyl)sulfonyl]methyl)-1-benzofuran-2-yl)(phenyl)methanone
The compound CAS No. 338423-86-2, chemically designated as (3-([(4-Bromophenyl)sulfonyl]methyl)-1-benzofuran-2-yl)(phenyl)methanone, represents a sophisticated organic molecule with significant potential in pharmaceutical and material science research. This benzofuran-derived structure integrates a sulfonylmethyl bridge and a phenylmethanone moiety, making it a subject of interest for its unique physicochemical properties. Researchers are increasingly exploring its applications in drug discovery, particularly targeting enzymes and receptors implicated in inflammatory and metabolic disorders.
One of the most searched questions in scientific forums revolves around the synthesis pathway of CAS No. 338423-86-2. The compound is typically synthesized via multi-step organic reactions, including Suzuki coupling and sulfonylation, which are critical for introducing the 4-bromophenyl and sulfonyl groups. Its crystalline structure and solubility profile have been optimized for enhanced bioavailability, a topic frequently discussed in AI-driven drug design platforms. The integration of computational chemistry tools, such as molecular docking, has further accelerated its study, aligning with the growing demand for precision medicine solutions.
From an industrial perspective, (3-([(4-Bromophenyl)sulfonyl]methyl)-1-benzofuran-2-yl)(phenyl)methanone has garnered attention for its role in advanced material synthesis. Its aromatic backbone and electron-withdrawing properties make it a candidate for organic semiconductors and photovoltaic applications. Recent studies highlight its potential in green chemistry initiatives, where its low toxicity and biodegradability are prioritized. These attributes resonate with the global shift toward sustainable chemical production, a trending topic in environmental science circles.
Analytical characterization of CAS No. 338423-86-2 employs techniques like NMR spectroscopy, HPLC, and mass spectrometry, ensuring high purity for research applications. The compound’s stability under ambient conditions and compatibility with high-throughput screening assays further enhance its utility in drug development pipelines. As the scientific community leans toward fragment-based drug discovery, this molecule’s modular design offers versatility in lead optimization strategies.
In conclusion, CAS No. 338423-86-2 and its derivative (3-([(4-Bromophenyl)sulfonyl]methyl)-1-benzofuran-2-yl)(phenyl)methanone exemplify the intersection of medicinal chemistry and material innovation. Its relevance to cutting-edge research and alignment with sustainability goals position it as a compound of enduring scientific value. Future studies may explore its structure-activity relationships to unlock novel therapeutic or industrial applications.
338423-86-2 ((3-([(4-BROMOPHENYL)SULFONYL]METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONE) Related Products
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